molecular formula C11H15Cl2N3 B1473230 1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole dihydrochloride CAS No. 2098093-14-0

1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole dihydrochloride

Cat. No. B1473230
CAS RN: 2098093-14-0
M. Wt: 260.16 g/mol
InChI Key: LHCDXYDVFIHACD-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole dihydrochloride , also known as ABI , is a small molecule with a molecular formula of C11H15Cl2N3 and a molecular weight of 260.16 g/mol . It has recently gained attention due to its potential applications . The compound’s structure includes an imidazole ring fused with a benzimidazole moiety, and it is characterized by its unique chemical complexity .


Synthesis Analysis

The synthesis of 1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole dihydrochloride involves the condensation of appropriate precursors. Although various methods exist, one common approach starts from the use of glyoxal and formaldehyde in ammonia, resulting in the formation of imidazole as the final product . Further functionalization and derivatization can be achieved through subsequent reactions.


Physical And Chemical Properties Analysis

  • Purity : Typically 97%

Scientific Research Applications

Synthesis and Molecular Properties

1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole dihydrochloride is a compound that has been explored in various scientific studies focusing on its synthesis, molecular property prediction, and application in antimicrobial activities. Research studies have highlighted its potential due to its molecular hydrophobicity, conformational flexibility, good intestinal absorption, and bioactivity scores. Particularly, derivatives of this compound, especially those with chloro, bromo, and nitro substitutions, have demonstrated excellent antibacterial activity against specific bacterial strains such as B. subtilis and prominent antifungal activity against fungi like A. niger. The interest in this compound stems from its molecular structure and the functional groups it contains, which allow for a range of biological activities and make it a candidate for further pharmaceutical research and development (Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019).

Antimicrobial Activity Evaluation

The antimicrobial properties of the 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole dihydrochloride derivatives have been extensively studied. These compounds, particularly those incorporating azetidinone, imidazolidinone, and tetrazole moieties, have been synthesized and evaluated against various bacterial and fungal strains. The results from these studies indicate significant antimicrobial actions, positioning these compounds as potential candidates for drug development targeting microbial infections. The focus on synthesizing novel derivatives and evaluating their antimicrobial efficacy underlines the importance of structural variations in enhancing the biological activity of such compounds (Sahib, 2018).

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, wear protective gear .

properties

IUPAC Name

1-(azetidin-3-ylmethyl)benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-2-4-11-10(3-1)13-8-14(11)7-9-5-12-6-9;;/h1-4,8-9,12H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCDXYDVFIHACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=NC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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